Cy7.5-COOH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

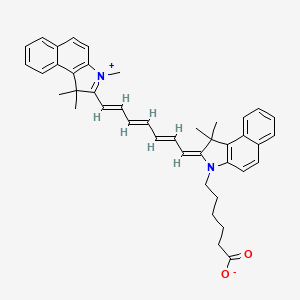

Molecular Formula |

C42H44N2O2 |

|---|---|

Molecular Weight |

608.8 g/mol |

IUPAC Name |

6-[(2E)-1,1-dimethyl-2-[(2E,4E,6E)-7-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)hepta-2,4,6-trienylidene]benzo[e]indol-3-yl]hexanoate |

InChI |

InChI=1S/C42H44N2O2/c1-41(2)36(43(5)34-27-25-30-18-13-15-20-32(30)39(34)41)22-10-7-6-8-11-23-37-42(3,4)40-33-21-16-14-19-31(33)26-28-35(40)44(37)29-17-9-12-24-38(45)46/h6-8,10-11,13-16,18-23,25-28H,9,12,17,24,29H2,1-5H3 |

InChI Key |

ZVTRYGHHODCVDY-UHFFFAOYSA-N |

Isomeric SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C=C/C=C/C=C/4\C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Canonical SMILES |

CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC=CC=CC=C4C(C5=C(N4CCCCCC(=O)[O-])C=CC6=CC=CC=C65)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Spectral Properties of Cy7.5-COOH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core spectral properties of Cy7.5-COOH, a near-infrared (NIR) cyanine dye. Valued for its fluorescence in the NIR window, this compound is a critical tool for a variety of applications in biomedical research and drug development, particularly in the realm of in vivo imaging.

Core Spectral Properties

This compound exhibits distinct absorption and emission characteristics in the near-infrared spectrum, a region where biological tissues have minimal absorbance and autofluorescence, allowing for deep tissue imaging with high signal-to-noise ratios. The key spectral parameters for this compound and its water-soluble variant, sulfo-Cy7.5-COOH, are summarized below. These values may vary slightly depending on the solvent and local chemical environment.

Table 1: Spectral Properties of this compound

| Property | Value | Reference |

| Absorption Maximum (λmax) | 788 nm | [1][2][3] |

| 781 nm | [4][5] | |

| Emission Maximum (λem) | 808 nm | |

| Extinction Coefficient (ε) | 223,000 M-1cm-1 | |

| Quantum Yield (Φ) | 0.10 | |

| Solubility | Soluble in organic solvents (DMSO, DMF), low water solubility | |

| Storage | -20°C in the dark |

Table 2: Spectral Properties of sulfo-Cy7.5-COOH

| Property | Value | Reference |

| Absorption Maximum (λmax) | 778 nm | |

| Emission Maximum (λem) | 797 nm | |

| Extinction Coefficient (ε) | 222,000 M-1cm-1 | |

| Quantum Yield (Φ) | 0.21 | |

| Solubility | Water, DMSO, DMF | |

| Storage | -20°C in the dark |

The carboxylic acid group of this compound allows for its conjugation to primary amines on biomolecules, such as proteins and antibodies, through the formation of a stable amide bond, typically requiring activation as an NHS ester.

Experimental Protocols

The following are generalized protocols for the determination of the key spectral properties of cyanine dyes like this compound.

1. Determination of Absorption Spectrum and Extinction Coefficient

This protocol outlines the measurement of the absorption spectrum and the calculation of the molar extinction coefficient using a UV-Vis spectrophotometer.

-

Materials:

-

This compound

-

Spectroscopic grade solvent (e.g., DMSO or methanol)

-

UV-Vis spectrophotometer

-

Quartz cuvettes (1 cm path length)

-

Volumetric flasks and pipettes

-

-

Procedure:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent. Due to the high extinction coefficient, a concentration in the micromolar range is recommended.

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the spectrophotometer to scan a wavelength range that includes the expected absorption maximum (e.g., 600-900 nm).

-

Fill a cuvette with the solvent to be used as a blank and record a baseline spectrum.

-

Rinse the cuvette with the dye solution and then fill it with the solution.

-

Place the cuvette in the spectrophotometer and record the absorption spectrum. The absorbance at the maximum wavelength (λmax) should ideally be between 0.1 and 1.0 for optimal accuracy.

-

The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law: ε = A / (c * l) where A is the absorbance at λmax, c is the molar concentration of the dye, and l is the path length of the cuvette in cm.

-

2. Determination of Fluorescence Emission Spectrum and Quantum Yield

This protocol describes how to measure the fluorescence emission spectrum and determine the fluorescence quantum yield using a spectrofluorometer. The quantum yield is typically determined relative to a standard dye with a known quantum yield.

-

Materials:

-

This compound solution (from the previous protocol)

-

Fluorescence standard with a known quantum yield in the same spectral region (e.g., Indocyanine Green in DMSO)

-

Spectrofluorometer

-

Fluorescence cuvettes

-

-

Procedure:

-

Prepare a series of dilutions of both the this compound solution and the standard solution, ensuring the absorbance of each at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Set the excitation wavelength of the spectrofluorometer to the absorption maximum (λmax) of this compound.

-

Set the emission wavelength range to scan from just above the excitation wavelength to the end of the expected emission range (e.g., 790-900 nm).

-

Record the fluorescence emission spectrum for the this compound solution.

-

Without changing the instrument settings, record the fluorescence emission spectrum of the reference standard at its own excitation maximum.

-

The quantum yield (Φ) is calculated using the following equation: Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (η2sample / η2std) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent. The subscripts "sample" and "std" refer to the sample and the standard, respectively.

-

Experimental Workflow and Visualization

This compound is frequently used for labeling biomolecules for in vivo imaging studies. The following diagram illustrates a typical experimental workflow for conjugating this compound to an antibody and its subsequent use in preclinical imaging.

Caption: Experimental workflow for antibody labeling with this compound and in vivo imaging.

This guide provides foundational knowledge on the spectral characteristics of this compound, equipping researchers with the essential data and methodologies to effectively utilize this powerful near-infrared dye in their studies. For specific applications, further optimization of protocols may be necessary.

References

Cy7.5-COOH: A Technical Guide to its Core Spectroscopic Properties

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core spectroscopic properties of Cy7.5-COOH, a near-infrared (NIR) cyanine dye. Valued for its fluorescence in the NIR window, this compound is a critical tool for a range of applications, including in vivo imaging, flow cytometry, and DNA sequencing. This document details its excitation and emission characteristics, provides experimental protocols for their measurement, and illustrates key workflows.

Core Spectroscopic Properties of Cy7.5 Dyes

The photophysical properties of this compound and its sulfonated analogue are summarized below. These values are crucial for designing experiments and selecting appropriate filter sets for fluorescence microscopy and other imaging modalities.

| Property | This compound | sulfo-Cyanine7.5 carboxylic acid |

| Excitation Maximum (λex) | ~788 nm[1][2][3] | ~778 nm[4][5] |

| Emission Maximum (λem) | ~808 nm | ~797 nm |

| Molar Extinction Coefficient (ε) | ~223,000 cm⁻¹M⁻¹ | ~222,000 cm⁻¹M⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.10 | ~0.21 |

| Solubility | Low solubility in water, soluble in organic solvents (DMSO, DMF) | Water-soluble |

Experimental Protocols

Accurate characterization of fluorescent dyes is essential for reliable and reproducible results. The following are detailed methodologies for key experiments related to this compound.

Determination of Absorption Spectrum using UV-Vis Spectroscopy

This protocol outlines the steps to measure the absorption spectrum of this compound and determine its maximum absorption wavelength (λmax).

Materials:

-

This compound

-

Spectroscopy-grade solvent (e.g., DMSO, DMF)

-

Quartz cuvettes (1 cm path length)

-

UV-Vis spectrophotometer

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 1 mg/mL in DMSO).

-

Working Solution Preparation: Dilute the stock solution with the same solvent to prepare a series of working solutions with absorbances in the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

-

Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range to scan from approximately 600 nm to 900 nm.

-

Blank Measurement: Fill a quartz cuvette with the solvent used to prepare the working solutions. Place it in the spectrophotometer and record a baseline spectrum. This will serve as the blank.

-

Sample Measurement: Empty the cuvette, rinse it with one of the working solutions, and then fill it with the same solution. Place the cuvette in the spectrophotometer and acquire the absorption spectrum.

-

Data Analysis: The wavelength at which the highest absorbance is recorded is the absorption maximum (λmax). The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length of the cuvette.

Measurement of Fluorescence Emission Spectrum

This protocol describes how to determine the fluorescence emission spectrum and the wavelength of maximum emission (λem) for this compound.

Materials:

-

This compound solution (from UV-Vis protocol, ensuring absorbance at λex is < 0.1 to avoid inner filter effects)

-

Fluorescence cuvette (four-sided polished)

-

Spectrofluorometer

Procedure:

-

Spectrofluorometer Setup: Turn on the spectrofluorometer and allow the excitation lamp to stabilize.

-

Excitation Wavelength Selection: Set the excitation monochromator to the absorption maximum (λmax) determined from the UV-Vis spectrum.

-

Emission Scan: Scan the emission monochromator over a wavelength range starting from approximately 20 nm above the excitation wavelength to around 950 nm.

-

Blank Subtraction: Record a spectrum of the solvent alone under the same conditions and subtract it from the sample's emission spectrum to correct for background fluorescence and Raman scattering.

-

Data Analysis: The wavelength corresponding to the peak of the corrected emission spectrum is the emission maximum (λem).

Visualizing Experimental Workflows

Diagrams are essential for visualizing complex experimental procedures. Below are Graphviz diagrams illustrating key workflows involving this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. Protocol for in Vivo Imaging in Mice - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 3. Cyanine dyes as ratiometric fluorescence standards for the far-red spectral region - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. medchemexpress.com [medchemexpress.com]

Technical Guide to the Molar Extinction Coefficient of Cy7.5-COOH

For researchers, scientists, and professionals in drug development, understanding the photophysical properties of near-infrared (NIR) fluorescent dyes is paramount for accurate quantification and successful application in imaging and diagnostics. This guide provides an in-depth look at the molar extinction coefficient of Cy7.5-COOH, a prominent member of the cyanine dye family, and outlines the methodologies for its determination.

Core Photophysical Properties of Cy7.5 and Derivatives

This compound is a NIR fluorescent dye characterized by its long-wavelength absorption and emission, which allows for deep tissue penetration and minimal background autofluorescence in biological samples.[1][2] The carboxylic acid group provides a reactive handle for conjugation to various biomolecules. The table below summarizes the key quantitative data for this compound and its closely related derivatives. It is important to note that properties such as the molar extinction coefficient and quantum yield can be influenced by environmental factors like the solvent, pH, and conjugation status.[3]

| Property | Sulfo-Cy7.5 carboxylic acid | Cyanine7.5 NHS ester | This compound (Typical) | Unit |

| Molar Extinction Coefficient (ε) | 222,000 | 250,000 | ~200,000 - 250,000 | L·mol⁻¹·cm⁻¹ |

| Excitation Maximum (λex) | 778 | 785 | ~781 - 788 | nm |

| Emission Maximum (λem) | 797 | 801 | ~808 | nm |

| Fluorescence Quantum Yield (Φ) | 0.21 | Not specified | Not specified | - |

| Solubility | Water, DMF, DMSO | DMSO | Low aqueous solubility | - |

Data sourced from various suppliers and publications.[4][5] The exact values for this compound can vary between batches and manufacturers.

Experimental Protocol: Determining the Molar Extinction Coefficient

The molar extinction coefficient (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength. It is determined using the Beer-Lambert law, which states that absorbance is directly proportional to the concentration of the absorbing species and the path length of the light through the sample.

Beer-Lambert Law: A = εcl

Where:

-

A is the absorbance (unitless)

-

ε is the molar extinction coefficient (L·mol⁻¹·cm⁻¹)

-

c is the concentration of the substance (mol·L⁻¹)

-

l is the path length of the cuvette (typically 1 cm)

Detailed Methodology

-

Preparation of a Stock Solution:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in a suitable solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), to create a concentrated stock solution. Due to the low aqueous solubility of the non-sulfonated form, an organic co-solvent is often necessary.

-

Calculate the precise molar concentration of the stock solution.

-

-

Serial Dilutions:

-

Perform a series of accurate dilutions of the stock solution using the same solvent to obtain a range of concentrations (e.g., five different concentrations). This is crucial for verifying the linearity of absorbance with concentration.

-

-

Spectrophotometric Measurement:

-

Use a UV-Vis spectrophotometer.

-

Set the spectrophotometer to scan a range of wavelengths to determine the maximum absorbance wavelength (λmax) for this compound.

-

Use a clean cuvette with a known path length (commonly 1 cm).

-

Measure and record the absorbance of each diluted solution at the determined λmax. Use the pure solvent as a blank to zero the spectrophotometer.

-

-

Calculation of the Molar Extinction Coefficient:

-

Plot a graph of absorbance (A) on the y-axis versus concentration (c) on the x-axis.

-

The data points should form a straight line that passes through the origin, confirming adherence to the Beer-Lambert law.

-

Perform a linear regression analysis on the data.

-

The slope of the line is equal to the molar extinction coefficient (ε) when the path length is 1 cm.

-

Below is a graphical representation of the experimental workflow for determining the molar extinction coefficient.

Caption: Workflow for determining the molar extinction coefficient.

Applications in Drug Development and Research

The high molar extinction coefficient of Cy7.5 makes it an exceptionally bright dye, ideal for applications requiring high sensitivity. In drug development and biomedical research, this compound is frequently conjugated to targeting ligands, such as peptides or antibodies, to create probes for in vivo imaging. For instance, Cy7-labeled RGD peptides have been used to image integrin αvβ3 expression in tumors, demonstrating the utility of this dye in tracking biological processes and localizing disease states non-invasively.

The diagram below illustrates the general principle of using a Cy7.5-conjugated ligand for targeted cellular imaging.

Caption: Targeted imaging using a Cy7.5-ligand conjugate.

References

- 1. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 2. Cyanine 7.5 monosuccinimidyl ester [equivalent to Cy7.5® NHS ester] | AAT Bioquest [aatbio.com]

- 3. benchchem.com [benchchem.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Sulfo-Cy7.5 carboxylic acid, 2760599-02-6 | BroadPharm [broadpharm.com]

An In-depth Technical Guide to Cyanine7.5 Carboxylic Acid for Researchers and Drug Development Professionals

Introduction

Cyanine7.5 (Cy7.5) carboxylic acid is a near-infrared (NIR) fluorescent dye that is pivotal in preclinical research and drug development. Its fluorescence in the NIR window (700-900 nm) allows for deep tissue penetration with minimal autofluorescence, enabling high-contrast in vivo imaging. This guide provides a comprehensive overview of the chemical structure, properties, and applications of Cyanine7.5 carboxylic acid, with a focus on practical experimental protocols for researchers.

Chemical Structure and Properties

Cyanine7.5 carboxylic acid is a complex organic molecule characterized by two indole rings connected by a polymethine chain containing a cyclohexene ring. A carboxylic acid functional group is attached via a pentyl linker, allowing for covalent conjugation to biomolecules. The IUPAC name for this compound is 3-(5-carboxypentyl)-1,1-dimethyl-2-((E)-2-((E)-3-((E)-2-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-1H-benzo[e]indol-3-ium chloride[1].

Physicochemical and Spectroscopic Properties

The key physicochemical and spectroscopic properties of Cyanine7.5 carboxylic acid and its related sulfonated form are summarized in the table below. The sulfonated version exhibits improved water solubility.

| Property | Cyanine7.5 Carboxylic Acid | Sulfo-Cyanine7.5 Carboxylic Acid |

| Molecular Formula | C45H49ClN2O2[1] | C45H45K3N2O14S4[2] |

| Molecular Weight | 685.35 g/mol [1] | 1083.41 g/mol [2] |

| Appearance | Dark green solid | Dark green solid |

| Excitation Maximum (λex) | ~788 nm | ~778 nm |

| Emission Maximum (λem) | ~808 nm | ~797 nm |

| Molar Extinction Coefficient (ε) | ~223,000 M⁻¹cm⁻¹ | ~222,000 M⁻¹cm⁻¹ |

| Quantum Yield (Φ) | Not widely reported | ~0.21 |

| Solubility | Soluble in organic solvents (DMSO, DMF); Low water solubility | Good solubility in water, DMF, DMSO |

| Storage | Store at -20°C in the dark | Store at -20°C in the dark |

Applications in Research and Drug Development

The primary application of Cyanine7.5 carboxylic acid is as a fluorescent label for in vivo imaging, fluorescence microscopy, and flow cytometry. Due to its NIR fluorescence, it is particularly well-suited for deep tissue imaging in small animals. Common applications include:

-

Tumor Imaging: Labeled antibodies or other targeting moieties can be used to visualize tumors in vivo.

-

Biodistribution Studies: Tracking the distribution and clearance of drugs or nanoparticles.

-

Cell Tracking: Monitoring the location and migration of labeled cells.

Experimental Protocols

While Cyanine7.5 carboxylic acid itself can be used, for efficient covalent labeling of proteins and antibodies, it is typically activated to an N-hydroxysuccinimide (NHS) ester. The following protocols detail the standard procedures for antibody labeling and subsequent in vivo imaging.

Antibody Labeling with Cyanine7.5 NHS Ester

This protocol describes the covalent conjugation of Cyanine7.5 NHS ester to an antibody.

1. Antibody Preparation:

-

The antibody must be in an amine-free buffer, such as phosphate-buffered saline (PBS), at a pH of 7.2-7.4. If the buffer contains primary amines (e.g., Tris), a buffer exchange must be performed using dialysis or a desalting spin column.

-

Adjust the antibody concentration to 2 mg/mL for optimal labeling.

2. Dye Preparation:

-

Allow the vial of Cyanine7.5 NHS ester to warm to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye in anhydrous dimethyl sulfoxide (DMSO).

3. Conjugation Reaction:

-

Add 50 µL of 1 M sodium bicarbonate to 0.5 mL of the 2 mg/mL antibody solution to raise the pH to 8.3-8.5.

-

Slowly add the desired molar excess of the dye stock solution to the antibody solution while gently vortexing. A starting molar ratio of 10:1 to 20:1 (dye to antibody) is recommended.

-

Incubate the reaction for 1-2 hours at room temperature in the dark with gentle stirring.

4. Purification of the Labeled Antibody:

-

Remove unreacted dye using a desalting spin column or size-exclusion chromatography.

-

For spin columns, equilibrate the column with PBS, apply the reaction mixture, and centrifuge to collect the purified conjugate.

5. Characterization of the Conjugate:

-

Determine the Degree of Labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and ~788 nm (for the dye).

-

The DOL can be calculated using the following formula: DOL = (A_max * ε_protein) / (A_280 - (A_max * CF)) * ε_dye Where:

-

A_max is the absorbance at the dye's maximum absorption wavelength.

-

A_280 is the absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its maximum absorption wavelength.

-

CF is the correction factor for the dye's absorbance at 280 nm.

-

References

An In-depth Technical Guide to the Solubility of Cy7.5-COOH in DMSO and Water

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of Cy7.5-COOH, a near-infrared (NIR) fluorescent dye, in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. Understanding the solubility of this dye is critical for its effective use in various applications, including biomolecule conjugation, in vivo imaging, and flow cytometry. This document outlines quantitative solubility data, experimental protocols for solubility determination and biomolecule labeling, and logical workflows to guide researchers in their experimental design.

Core Concepts: Structure and Solubility

Cyanine dyes like Cy7.5 are characterized by two nitrogen-containing heterocyclic nuclei joined by a polymethine chain. The solubility of these dyes is fundamentally governed by their chemical structure.

-

Non-sulfonated this compound : This standard form of the dye possesses a carboxylic acid (-COOH) functional group. While this group provides a reactive handle for conjugation to amine groups on biomolecules, the overall large, aromatic structure of the dye renders it hydrophobic. Consequently, non-sulfonated this compound exhibits low solubility in aqueous solutions but is readily soluble in polar aprotic organic solvents like DMSO and dimethylformamide (DMF).[1][2][][4]

-

Sulfonated this compound : To address the challenge of poor aqueous solubility, sulfonated versions of the dye are available. These variants incorporate one or more sulfonic acid (-SO₃H) groups into the molecular structure. These highly polar groups dramatically increase the hydrophilicity of the molecule, leading to good solubility in water and aqueous buffers.[5]

Quantitative Solubility Data

The solubility of this compound can vary depending on its salt form (e.g., triethylammonium salt) and the specific variant (sulfonated vs. non-sulfonated). The following table summarizes available quantitative data.

| Compound Variant | Solvent | Reported Solubility | Notes |

| This compound (TEA salt) | DMSO | 10 mM | TEA (triethylammonium) salt forms can exhibit superior solubility in DMSO. |

| Sulfo-Cy7 Carboxylic Acid (TEA salt) | DMSO | 62.5 mg/mL (approx. 81.17 mM) | Ultrasonic agitation may be required. The hygroscopic nature of DMSO can affect solubility. |

| Non-sulfonated this compound | Water | Low solubility | Generally considered poorly soluble or insoluble in purely aqueous media. |

| Sulfo-Cyanine7.5 Carboxylic Acid | Water | Good solubility | Designed specifically for use in aqueous solutions without the need for organic co-solvents. |

| Cy7 (related dye) | DMSO / DMF | ~10 mg/mL | |

| Cy7 (related dye) | PBS (pH 7.2) | ~1 mg/mL | Refers to a sulfonated version of the dye. |

Experimental Protocols

Protocol 3.1: General Method for Preparing a this compound Stock Solution

This protocol is suitable for dissolving non-sulfonated this compound to create a concentrated stock solution for subsequent dilutions and conjugation reactions.

-

Weighing the Dye : Carefully weigh the required amount of this compound crystalline solid in a microcentrifuge tube.

-

Solvent Addition : Add the appropriate volume of high-purity, anhydrous DMSO to the tube to achieve the desired concentration (e.g., 10 mM).

-

Dissolution : Vortex the solution thoroughly. If needed, use an ultrasonic bath to aid dissolution, as this can be particularly helpful for higher concentrations.

-

Inert Gas Purge : For optimal stability and to prevent degradation from moisture, briefly purge the vial with an inert gas like argon or nitrogen.

-

Storage : Store the stock solution at -20°C, protected from light and moisture. For long-term storage, -80°C is recommended.

Protocol 3.2: Biomolecule Labeling with Non-Sulfonated this compound

This protocol outlines the standard procedure for conjugating the dye to proteins or other amine-containing biomolecules, which leverages the high solubility of the dye in DMSO.

-

Prepare Dye Stock : Prepare a concentrated stock solution of this compound in DMSO as described in Protocol 3.1.

-

Prepare Biomolecule Solution : Dissolve the target biomolecule (e.g., protein, antibody, or amine-modified oligonucleotide) in an appropriate aqueous reaction buffer (e.g., PBS or bicarbonate buffer, pH 8.0-8.5).

-

Initiate Reaction : Add the required volume of the this compound DMSO stock solution to the aqueous biomolecule solution. The final concentration of DMSO in the reaction mixture should typically be kept between 5-20% to ensure the dye remains dissolved without denaturing the biomolecule.

-

Incubation : Allow the reaction to proceed for a specified time (e.g., 1-2 hours) at room temperature, with protection from light.

-

Purification : Remove the unreacted, free dye from the labeled biomolecule conjugate. Common methods include dialysis, size-exclusion chromatography (e.g., gel filtration), or HPLC.

Visualization of Workflows and Concepts

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

References

A Technical Guide to Near-Infrared Cyanine Dyes for In Vivo Imaging

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of near-infrared (NIR) cyanine dyes, focusing on their application in preclinical in vivo imaging. This guide details their core properties, experimental methodologies, and the underlying mechanisms of action, serving as a vital resource for researchers in molecular imaging and drug development.

Introduction to Near-Infrared Cyanine Dyes

Near-infrared (NIR) fluorescence imaging, typically within the 700-900 nm spectral window, offers significant advantages for in vivo applications, including deeper tissue penetration and reduced autofluorescence compared to imaging in the visible spectrum.[1][2] Cyanine dyes, a class of synthetic polymethine dyes, are among the most commonly used fluorophores for NIR imaging due to their high extinction coefficients, relatively good quantum yields, and the tunability of their optical properties.[2][3]

Heptamethine cyanine dyes, in particular, have garnered significant attention for their applications in cancer imaging, with some demonstrating inherent tumor-targeting capabilities.[4] These dyes can be conjugated to various targeting moieties, such as antibodies and peptides, to enable specific visualization of biological targets and processes in vivo.

Photophysical Properties of Common NIR Cyanine Dyes

The selection of an appropriate NIR cyanine dye is critical for successful in vivo imaging and is largely dependent on its photophysical properties. The following table summarizes key quantitative data for some of the most widely used NIR cyanine dyes.

| Dye Name | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield | Stokes Shift (nm) | Reference |

| Indocyanine Green (ICG) | ~780 | ~820 | ~200,000 | ~0.01-0.1 | ~40 | |

| IRDye 800CW | ~774 | ~789 | ~240,000 | ~0.05-0.12 | ~15 | |

| IR-783 | ~783 | ~805 | Not Widely Reported | Not Reported | ~22 | |

| MHI-148 | ~778 | ~800 | Not Widely Reported | Not Reported | ~22 | |

| ZW800-1 | ~760 | ~780 | ~250,000 | ~0.12 | ~20 |

Note: Photophysical properties can vary depending on the solvent, conjugation status, and local microenvironment.

Key Experimental Protocols

This section provides detailed methodologies for the conjugation of NIR cyanine dyes to antibodies and their subsequent use in preclinical in vivo imaging studies.

Antibody Conjugation with IRDye 800CW NHS Ester

This protocol describes the covalent labeling of a monoclonal antibody (mAb) with an N-hydroxysuccinimide (NHS) ester functionalized NIR cyanine dye, such as IRDye 800CW.

Materials:

-

Monoclonal antibody (mAb) in a phosphate-free buffer

-

IRDye 800CW NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

0.1 M Sodium Bicarbonate buffer (pH 8.3)

-

Size-exclusion chromatography column (e.g., PD-10)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Antibody Preparation:

-

If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into a phosphate-free buffer like PBS.

-

Adjust the antibody concentration to 1-5 mg/mL in 0.1 M sodium bicarbonate buffer (pH 8.3).

-

-

Dye Preparation:

-

Allow the IRDye 800CW NHS Ester vial to warm to room temperature.

-

Dissolve the dye in anhydrous DMSO to a final concentration of 10 mg/mL. This stock solution should be used immediately.

-

-

Conjugation Reaction:

-

Add the dissolved IRDye 800CW NHS Ester to the antibody solution. A molar ratio of dye to antibody between 2:1 and 5:1 is a good starting point for optimization.

-

Gently mix the reaction and incubate for 1-2 hours at room temperature, protected from light.

-

-

Purification:

-

Separate the dye-conjugated antibody from the unconjugated dye using a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with PBS.

-

Collect the fractions containing the labeled antibody. The labeled antibody will typically be in the first colored fractions to elute.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for the antibody) and the excitation maximum of the dye (e.g., ~774 nm for IRDye 800CW).

-

The DOL can be calculated using the Beer-Lambert law and the molar extinction coefficients of the antibody and the dye.

-

In Vivo Fluorescence Imaging in a Murine Tumor Model

This protocol outlines the general steps for performing in vivo NIR fluorescence imaging in mice bearing subcutaneous tumors.

Materials:

-

Tumor-bearing mice (e.g., athymic nude mice with xenograft tumors)

-

NIR dye-conjugated targeting agent (e.g., antibody-IRDye 800CW conjugate)

-

Anesthesia (e.g., isoflurane)

-

In vivo imaging system equipped with appropriate lasers/light sources and filters for NIR fluorescence.

-

Sterile saline or PBS for injection.

Procedure:

-

Animal Preparation:

-

Anesthetize the mouse using isoflurane (e.g., 2-3% for induction, 1.5-2% for maintenance).

-

Place the anesthetized mouse in the imaging chamber. Maintain body temperature using a warming pad.

-

It is recommended to use a diet low in chlorophyll for several days prior to imaging to reduce autofluorescence from the gastrointestinal tract.

-

-

Probe Administration:

-

Administer the NIR dye conjugate via an appropriate route, typically intravenous (tail vein) injection for systemic delivery. The dose will depend on the specific probe and should be optimized.

-

-

Image Acquisition:

-

Acquire a pre-injection (baseline) image of the mouse.

-

Acquire a series of images at various time points post-injection (e.g., 1, 4, 24, 48, 72 hours) to assess the pharmacokinetics and tumor accumulation of the probe.

-

Set the imaging parameters, including excitation and emission wavelengths, exposure time, and laser power, according to the specific dye and imaging system. For IRDye 800CW, typical settings would be an excitation around 770 nm and emission detection above 800 nm.

-

-

Data Analysis:

-

Use the imaging system's software to quantify the fluorescence intensity in regions of interest (ROIs), such as the tumor and a contralateral background region.

-

Calculate the tumor-to-background ratio (TBR) to assess the specific accumulation of the probe in the tumor.

-

Ex Vivo Tissue Analysis

Following the final in vivo imaging session, ex vivo analysis of organs can confirm the biodistribution of the fluorescent probe.

Materials:

-

Dissection tools

-

In vivo imaging system

-

Cryostat or microtome

-

Fluorescence microscope

Procedure:

-

Euthanasia and Organ Harvest:

-

Euthanize the mouse according to approved protocols.

-

Immediately dissect the tumor and major organs (e.g., liver, kidneys, spleen, lungs, heart).

-

-

Ex Vivo Organ Imaging:

-

Arrange the harvested organs on a non-fluorescent surface and image them using the in vivo imaging system to quantify the fluorescence in each organ.

-

-

Histological Analysis:

-

For microscopic analysis, the tissues can be either fresh-frozen in optimal cutting temperature (OCT) compound or fixed in formalin and embedded in paraffin. Note that fixation may affect the fluorescence signal.

-

Cut thin sections (e.g., 5-10 µm) using a cryostat or microtome.

-

Mount the sections on microscope slides.

-

Image the sections using a fluorescence microscope equipped with the appropriate filter sets for the NIR dye to visualize the microscopic distribution of the probe within the tissue.

-

Visualizing Mechanisms and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the application of NIR cyanine dyes for in vivo imaging.

Caption: Cellular uptake mechanisms of heptamethine cyanine dyes in cancer cells.

Caption: A generalized workflow for a preclinical in vivo fluorescence imaging study.

Conclusion

NIR cyanine dyes are powerful tools for in vivo imaging, enabling high-sensitivity visualization of biological processes in living animals. Careful selection of the appropriate dye, coupled with robust and well-validated experimental protocols, is essential for generating reliable and reproducible data. This guide provides a foundational understanding of the key principles and methodologies to aid researchers in the successful application of NIR cyanine dyes in their preclinical research. As new dyes with improved photophysical properties and novel targeting strategies continue to be developed, the impact of NIR fluorescence imaging in biomedical research and drug development is set to expand further.

References

Navigating the Near-Infrared: A Technical Guide to Cy7.5-COOH Storage and Handling

For Immediate Release

This technical guide provides an in-depth overview of the essential storage and handling conditions for Cy7.5-COOH, a near-infrared (NIR) fluorescent dye crucial for a range of applications in research and drug development, including in vivo imaging, flow cytometry, and DNA sequencing.[1][2][3][4][5] Adherence to these guidelines is critical to ensure the dye's stability, performance, and longevity.

Core Storage and Handling Parameters

Proper storage is paramount to prevent the degradation of this compound. The following table summarizes the key quantitative data for the storage and handling of this fluorescent dye.

| Parameter | Condition | Duration | Notes | Source(s) |

| Storage Temperature (Powder) | -20°C | Up to 3 years | Store in the dark. Desiccate. | |

| 4°C | Up to 2 years | Store in the dark. | ||

| Storage Temperature (In Solvent) | -80°C | Up to 6 months | Protect from light. | |

| -20°C | Up to 1 month | Protect from light. | ||

| Transportation | Room Temperature | Up to 3 weeks | Avoid prolonged exposure to light. |

Recommended Workflow for Storage and Handling

To ensure the integrity of this compound, from receipt to experimental use, a systematic workflow should be followed. The diagram below illustrates the key decision points and actions for proper management of the dye.

Caption: Recommended workflow for this compound storage and handling.

Experimental Protocols and Considerations

While specific experimental protocols for stability testing of this compound were not detailed in the provided search results, general best practices for handling fluorescent dyes should be followed.

Reconstitution: For biomolecule labeling, it is often necessary to dissolve this compound in an organic co-solvent, such as DMSO or DMF, before adding it to an aqueous buffer solution containing the biomolecule. The use of an organic solvent is necessary due to the low aqueous solubility of the non-sulfonated form of the dye.

General Handling Precautions:

-

Protection from Light: Cyanine dyes are sensitive to light and prolonged exposure should be avoided to prevent photobleaching.

-

Desiccation: The compound should be kept in a dry environment to prevent degradation.

-

Personal Protective Equipment (PPE): Standard laboratory safety practices should be observed, including the use of gloves, safety goggles, and a lab coat. In case of contact with skin or eyes, flush immediately with plenty of water.

-

Ventilation: Use in a well-ventilated area.

Stability and Solubility

This compound is noted for its high photostability, which allows for consistent signals during imaging experiments. It is soluble in organic solvents like DMSO and DMF but has low solubility in water. For applications requiring aqueous solubility, a pre-activated or water-soluble sulfo-cyanine ester may be considered.

This guide synthesizes the currently available information on the proper storage and handling of this compound. For specific applications and troubleshooting, consulting the manufacturer's documentation is always recommended.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound产品指南(Cyanine7.5-Carboxylic acids) [stargraydye.com]

- 3. Cyanine7.5 | Cyanine7.5 dye | AxisPharm [axispharm.com]

- 4. Cyanine7.5 carboxylic | Fluorescent Dye | 1686147-68-1 | Invivochem [invivochem.com]

- 5. Cyanine 7.5 monoacid [equivalent to Cy7.5® acid] | AAT Bioquest [aatbio.com]

An In-depth Technical Guide to Cy7.5 Dye and Its Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye that has become a vital tool in biomedical research and drug development.[1][] As a member of the cyanine dye family, Cy7.5 is structurally characterized by a polymethine chain, which dictates its long-wavelength spectral properties.[][3] Its fluorescence emission in the NIR spectrum aligns with the "NIR window" of biological tissues (700-900 nm), a range where endogenous absorbers such as hemoglobin and water have minimal interference. This crucial characteristic allows for deeper tissue penetration of light and a significant reduction in background autofluorescence, leading to a high signal-to-noise ratio.[4] Consequently, Cy7.5 and its derivatives are exceptionally well-suited for sensitive applications including in vivo imaging, fluorescence microscopy, and flow cytometry.

This guide provides a comprehensive overview of the core properties of Cy7.5, detailed experimental protocols for its use, and a discussion of its applications in research and drug development.

Core Spectroscopic and Photophysical Properties

The utility of Cy7.5 in sensitive detection and imaging applications is rooted in its distinct photophysical characteristics. The dye is known for its high molar extinction coefficient, indicating a strong ability to absorb light, and a good quantum yield, resulting in bright fluorescent emissions.

Quantitative Data Summary

The following tables summarize the key quantitative parameters for Cy7.5 and its common derivatives. These values can be influenced by the solvent, pH, and conjugation to biomolecules.

| Property | Value | Notes | Source(s) |

| Excitation Maximum (λex) | ~781 - 788 nm | The peak absorption wavelength. | |

| Emission Maximum (λem) | ~801 - 808 nm | The peak fluorescence emission wavelength. | |

| Stokes Shift | ~20 nm | The difference between the excitation and emission maxima. | |

| Molar Extinction Coefficient (ε) | ~223,000 - 250,000 cm⁻¹M⁻¹ | A measure of how strongly the dye absorbs light at its excitation maximum. | |

| Fluorescence Quantum Yield (Φ) | ~0.10 - 0.21 | The efficiency of converting absorbed light into emitted fluorescence. Can be impacted by the local environment and conjugation. | |

| Solubility | Varies by derivative. Non-sulfonated versions are soluble in organic solvents like DMSO and DMF, while sulfonated versions have good water solubility. |

Table 1: General Properties of Cy7.5 Dye

| Derivative Name | Reactive Group | Common Applications | Key Features |

| Cy7.5 NHS ester | N-hydroxysuccinimide ester | Labeling of primary amines (e.g., on proteins, antibodies, peptides). | Amine-reactive; widely used for creating fluorescently labeled biomolecules. |

| Cy7.5 Carboxylic Acid | Carboxyl | Can be activated to react with primary amines or used in other conjugation chemistries. | Versatile precursor for custom conjugations. |

| Cy7.5 Maleimide | Maleimide | Labeling of sulfhydryl groups (e.g., on cysteine residues in proteins). | Thiol-reactive; provides an alternative labeling strategy to NHS esters. |

| Cy7.5 Amine | Amine | Can be coupled with activated carboxylic acids. | Useful for conjugation to molecules with carboxyl groups. |

| Cy7.5 Alkyne | Alkyne | Used in "click chemistry" reactions with azide-modified molecules. | Enables highly specific and efficient labeling. |

| sulfo-Cy7.5 NHS ester | N-hydroxysuccinimide ester | Labeling of primary amines in aqueous solutions. | Water-soluble version of the NHS ester, reducing the need for organic co-solvents. |

Table 2: Common Derivatives of Cy7.5 and Their Applications

Key Applications in Research and Drug Development

The favorable spectral properties of Cy7.5 make it a versatile dye for a multitude of applications.

-

In Vivo Imaging: This is the most prominent application of Cy7.5. Its emission in the NIR window allows for non-invasive, real-time tracking of biological processes in living animals, such as visualizing tumor masses. The deep tissue penetration of NIR light makes it particularly suitable for these studies.

-

Fluorescence Microscopy: Cy7.5 enables clear imaging of cellular structures and processes with minimal background interference from cellular autofluorescence.

-

Flow Cytometry: The dye provides distinct and reliable signals for cell sorting and analysis. Its use in the far-red spectrum is advantageous for multicolor experiments where spectral overlap needs to be minimized.

Experimental Protocols

Protocol for Labeling Antibodies with Cy7.5 NHS Ester

This protocol provides a general methodology for conjugating Cy7.5 N-hydroxysuccinimide (NHS) ester to primary amines (e.g., lysine residues) on an antibody.

Materials:

-

Antibody of interest (in an amine-free buffer like PBS)

-

Cy7.5 NHS ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer (0.1 M Sodium Bicarbonate, pH 8.3-8.5)

-

Quenching Buffer (1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Sephadex G-25)

Procedure:

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

-

Adjust the antibody concentration to 2-10 mg/mL.

-

-

Dye Preparation:

-

Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening.

-

Prepare a 10 mg/mL stock solution of the dye in anhydrous DMSO.

-

-

Conjugation Reaction:

-

Add the reaction buffer to the antibody solution to adjust the pH to 8.3-8.5.

-

Calculate the required volume of the Cy7.5 NHS ester stock solution. A molar dye-to-antibody ratio of 10:1 to 20:1 is a good starting point for optimization.

-

Slowly add the dye solution to the antibody solution while gently stirring.

-

Incubate the reaction for 1 hour at room temperature, protected from light.

-

-

Quenching and Purification:

-

(Optional) Add quenching buffer to stop the reaction.

-

Purify the conjugate by passing the reaction mixture through a desalting or gel filtration column to separate the labeled antibody from the unreacted dye.

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and at the absorbance maximum of Cy7.5 (~788 nm).

-

References

Methodological & Application

Protocol for Labeling Antibodies with Cy7.5 NHS Ester: A Detailed Guide for Researchers

For Immediate Release

This application note provides a comprehensive protocol for the covalent labeling of antibodies with Cy7.5 NHS ester, a near-infrared fluorescent dye. Designed for researchers, scientists, and drug development professionals, this document outlines the necessary materials, experimental procedures, and data analysis techniques to ensure successful and reproducible conjugation for applications such as in vivo imaging, flow cytometry, and western blotting.

Introduction

Cyanine7.5 (Cy7.5) is a fluorescent dye that operates in the near-infrared spectrum, with typical excitation and emission maxima around 750 nm and 776 nm, respectively.[1] This characteristic is particularly advantageous for applications requiring deep tissue penetration and minimal autofluorescence from biological samples.[1] The N-hydroxysuccinimide (NHS) ester functional group of Cy7.5 facilitates a stable covalent bond by reacting with primary amines, such as the lysine residues present on antibodies.[1] This protocol details a robust method for achieving optimal antibody conjugation with Cy7.5 NHS ester.

Key Experimental Parameters

Successful antibody labeling is contingent on several critical parameters that may require optimization for each specific antibody and its intended application.[1] The following table summarizes the recommended ranges for these key parameters.

| Parameter | Recommended Range/Value | Notes |

| Antibody Concentration | 2 - 10 mg/mL | Higher concentrations generally improve labeling efficiency.[1] |

| Reaction Buffer pH | 8.0 - 9.0 (Optimal: 8.5 ± 0.5) | The reaction is pH-dependent; lower pH reduces reactivity by protonating amino groups. |

| Dye-to-Antibody Molar Ratio | 5:1 to 20:1 (Starting point: 10:1) | This ratio should be optimized to achieve the desired degree of labeling. |

| Reaction Time | 1 hour | Incubation at room temperature, protected from light. |

| Reaction Temperature | Room Temperature | --- |

| Quenching Reagent | 1 M Tris-HCl, pH 8.0 | Added to stop the labeling reaction. |

Experimental Protocol

This protocol provides a general guideline for labeling approximately 1 mg of an IgG antibody. The quantities can be scaled proportionally as needed.

Antibody Preparation

-

Buffer Exchange: Ensure the antibody is in an amine-free buffer like PBS at a pH of 7.2-7.4. If the antibody solution contains primary amines (e.g., Tris) or preservatives like sodium azide, a buffer exchange must be performed using dialysis or a desalting spin column.

-

Concentration Adjustment: Adjust the antibody concentration to 2 mg/mL in the amine-free buffer.

Dye Preparation

-

Allow the vial of Cy7.5 NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.

-

Prepare a stock solution of the dye by dissolving it in anhydrous dimethyl sulfoxide (DMSO) to a concentration of 10 mg/mL. This solution should be prepared fresh for each labeling reaction.

Antibody Labeling Reaction

-

In a microcentrifuge tube, combine 0.5 mL of the 2 mg/mL antibody solution with 50 µL of 1 M sodium bicarbonate buffer (pH 8.3-8.5) to elevate the pH for the reaction.

-

Calculate the required volume of the Cy7.5 NHS ester stock solution to achieve the desired molar dye-to-antibody ratio (a 10:1 to 20:1 ratio is recommended for initial experiments).

-

Slowly add the calculated volume of the dye solution to the antibody solution while gently vortexing.

-

Incubate the reaction mixture for 1 hour at room temperature, ensuring it is protected from light.

Purification of the Labeled Antibody

It is critical to remove unreacted dye from the labeled antibody. Two common methods for purification are desalting spin columns and Fast Protein Liquid Chromatography (FPLC).

Method A: Desalting Spin Column

-

Equilibrate a desalting spin column (e.g., Zeba™ Spin Desalting Column) with PBS according to the manufacturer's instructions.

-

Apply the reaction mixture to the center of the resin bed.

-

Centrifuge the column to collect the purified antibody conjugate. This method is rapid and well-suited for small-scale purifications.

Method B: Fast Protein Liquid Chromatography (FPLC)

-

Equilibrate a gel filtration column (e.g., Superdex 200) with PBS.

-

Load the reaction mixture onto the column.

-

Collect fractions and monitor the absorbance at 280 nm (for protein) and ~750 nm (for Cy7.5 dye).

-

Pool the fractions containing the labeled antibody, which will be the first peak to elute.

Characterization of the Labeled Antibody

Calculation of the Degree of Labeling (DOL)

The Degree of Labeling (DOL), which represents the average number of dye molecules conjugated to each antibody molecule, is determined spectrophotometrically. An ideal DOL range for antibodies is typically between 2 and 10.

-

Measure the absorbance of the purified conjugate at 280 nm (A280) and 749 nm (A749), the absorbance maximum for Cy7.5.

-

Calculate the DOL using the following formula:

DOL = (A749 / ε_dye) / ((A280 - (A749 * CF)) / ε_protein)

-

A749 and A280: Absorbance values at the respective wavelengths.

-

ε_dye: Molar extinction coefficient of Cy7.5 at 749 nm (approximately 250,000 M⁻¹cm⁻¹).

-

ε_protein: Molar extinction coefficient of the antibody at 280 nm (e.g., for IgG, ~210,000 M⁻¹cm⁻¹).

-

CF: Correction factor for the absorbance of the dye at 280 nm (typically around 0.05 for Cy7.5).

-

Storage of Labeled Antibodies

Proper storage is crucial to maintain the stability and functionality of the fluorescently labeled antibody.

| Storage Condition | Duration | Recommendations |

| Short-term | Up to 1 month | Store at 4°C, protected from light. |

| Long-term | Up to 6 months | Aliquot and store at -20°C or -80°C. Add a stabilizer like 0.1% BSA and a bacteriostatic agent like 0.05% sodium azide. Avoid repeated freeze-thaw cycles. |

Fluorescently conjugated antibodies should always be protected from light to prevent photobleaching. It is also recommended to avoid using frost-free freezers, as their temperature cycling can degrade the antibody.

Experimental Workflow

The following diagram illustrates the key steps in the antibody labeling protocol.

Caption: Workflow for Cy7.5 NHS ester antibody labeling.

References

Application Notes and Protocols: Covalent Conjugation of Cy7.5-COOH to Proteins

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed guide for the covalent conjugation of the near-infrared (NIR) fluorescent dye Cy7.5-COOH to proteins. Cy7.5 is a valuable tool for a wide range of applications, including in vivo imaging, flow cytometry, and fluorescence microscopy, due to its deep tissue penetration and minimal background autofluorescence.[1][][3] The protocols outlined below utilize the robust and widely adopted carbodiimide chemistry to form a stable amide bond between the carboxyl group of the dye and primary amines on the target protein.

The primary method described herein involves a two-step reaction facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).[4] EDC activates the carboxyl group of this compound to form a highly reactive O-acylisourea intermediate. This intermediate is then stabilized by NHS to create a more stable, amine-reactive NHS ester.[4] This activated dye can then efficiently react with primary amino groups, such as the ε-amino group of lysine residues and the N-terminus of the protein, to yield a stable amide linkage.

Core Principles of Cy7.5-Protein Conjugation

Successful conjugation of this compound to proteins hinges on several key factors:

-

Reaction Chemistry: The use of EDC and NHS provides a reliable method for activating carboxylic acids for reaction with primary amines. This "zero-length" crosslinking approach ensures that no additional spacer arm is introduced between the dye and the protein.

-

Buffer Conditions: The reaction is highly pH-dependent. The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction of the NHS-activated dye with primary amines is optimal at a slightly alkaline pH (7.2-8.5). It is crucial to use amine-free buffers, such as MES and PBS, to prevent competition with the target protein.

-

Protein and Dye Concentration: Higher protein concentrations (typically 2-10 mg/mL) generally lead to better labeling efficiency. The molar ratio of dye to protein is a critical parameter that must be optimized for each specific protein to achieve the desired degree of labeling without compromising protein function.

-

Purification: Removal of unconjugated dye is essential for accurate downstream applications and to minimize background signal. Size exclusion chromatography is a common and effective method for this purpose.

-

Characterization: Determining the degree of labeling (DOL), or the dye-to-protein ratio, is a critical quality control step to ensure reproducibility. This is typically achieved through spectrophotometric analysis.

Quantitative Data Summary

The following table summarizes key quantitative parameters for Cy7.5 and the conjugation reaction.

| Parameter | Value | Reference |

| This compound Properties | ||

| Excitation Maximum (λex) | ~788 nm | |

| Emission Maximum (λem) | ~808 nm | |

| Recommended Reaction Conditions | ||

| Protein Concentration | 2 - 10 mg/mL | |

| Reaction pH (Activation) | 4.5 - 6.0 | |

| Reaction pH (Conjugation) | 7.2 - 8.5 | |

| Dye:Protein Molar Ratio (starting point) | 5:1 to 20:1 | |

| Incubation Time | 1 - 2 hours at room temperature or overnight at 4°C |

Experimental Protocols

This section provides detailed methodologies for the conjugation of this compound to a protein, purification of the conjugate, and characterization of the final product.

Protocol 1: Preparation of Reagents and Protein

-

Protein Preparation:

-

The protein solution should be at a concentration of 2-10 mg/mL.

-

The protein must be in an amine-free buffer, such as 0.1 M MES (4-morpholinoethanesulfonic acid) with 0.5 M NaCl, pH 6.0 for the activation step, or Phosphate-Buffered Saline (PBS), pH 7.2 for the conjugation step.

-

If the protein is in a buffer containing primary amines (e.g., Tris or glycine), buffer exchange must be performed using dialysis or a desalting column.

-

-

This compound Solution:

-

Prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The concentration will depend on the desired dye-to-protein molar ratio in the reaction.

-

-

EDC and NHS/Sulfo-NHS Solutions:

-

Prepare fresh solutions of EDC and NHS (or the water-soluble Sulfo-NHS) in the activation buffer (e.g., 0.1 M MES, pH 6.0). It is recommended to allow the EDC and NHS vials to equilibrate to room temperature before opening to prevent moisture condensation.

-

Protocol 2: Two-Step Conjugation of this compound to Protein

This two-step protocol is recommended to minimize protein-protein crosslinking.

-

Activation of this compound:

-

In a microcentrifuge tube, combine the this compound solution with the freshly prepared EDC and NHS (or Sulfo-NHS) solutions in the activation buffer. A typical molar ratio is 1:2:5 (this compound:EDC:NHS).

-

Incubate the mixture for 15-30 minutes at room temperature to allow for the formation of the amine-reactive NHS ester.

-

-

Conjugation to Protein:

-

Adjust the pH of the protein solution to 7.2-8.5 by adding a suitable amine-free buffer, such as PBS.

-

Add the activated Cy7.5-NHS ester solution to the protein solution. The volume of the dye solution should ideally not exceed 10% of the total reaction volume to avoid precipitation.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light. Gentle stirring or rotation can improve conjugation efficiency.

-

-

Quenching the Reaction (Optional):

-

To stop the reaction, a quenching reagent such as hydroxylamine or Tris buffer can be added to a final concentration of 10-50 mM. This will react with any remaining NHS-activated dye. Incubate for an additional 15-30 minutes at room temperature.

-

Protocol 3: Purification of the Cy7.5-Protein Conjugate

-

Size Exclusion Chromatography:

-

Prepare a size exclusion chromatography column (e.g., Sephadex G-25) according to the manufacturer's instructions. Equilibrate the column with an appropriate storage buffer for the protein, such as PBS.

-

Apply the reaction mixture to the top of the column.

-

Elute the conjugate with the equilibration buffer. The first colored fraction to elute will be the Cy7.5-protein conjugate, as it is larger and will pass through the column more quickly. The smaller, unconjugated dye molecules will elute later.

-

Collect the fractions containing the purified conjugate.

-

Protocol 4: Characterization of the Cy7.5-Protein Conjugate

-

Spectrophotometric Analysis:

-

Measure the absorbance of the purified conjugate solution at 280 nm (A280) and at the maximum absorbance wavelength of Cy7.5 (~788 nm, Amax). If the absorbance is too high, dilute the sample with buffer and record the dilution factor.

-

-

Calculation of Degree of Labeling (DOL):

-

The DOL, which represents the average number of dye molecules per protein molecule, can be calculated using the following formulas:

-

Protein Concentration (M): Protein Conc. (M) = [A280 - (Amax × CF280)] / ε_protein where:

-

A280 = Absorbance of the conjugate at 280 nm

-

Amax = Absorbance of the conjugate at the dye's λmax (~788 nm)

-

CF280 = Correction factor for the dye's absorbance at 280 nm (This value is dye-specific and should be obtained from the dye manufacturer)

-

ε_protein = Molar extinction coefficient of the protein at 280 nm (M⁻¹cm⁻¹)

-

-

Dye Concentration (M): Dye Conc. (M) = Amax / ε_dye where:

-

ε_dye = Molar extinction coefficient of Cy7.5 at its λmax

-

-

Degree of Labeling (DOL): DOL = Dye Conc. (M) / Protein Conc. (M)

-

Mandatory Visualizations

Caption: Experimental workflow for protein conjugation with this compound.

Caption: Use of a Cy7.5-labeled antibody to track a receptor.

Troubleshooting

| Issue | Possible Cause(s) | Recommended Solution(s) |

| Low Labeling Efficiency | - Protein concentration is too low. - Reaction pH is not optimal. - Presence of primary amines in the buffer. - Inactive EDC or NHS. | - Concentrate the protein to 2-10 mg/mL. - Optimize the pH for both activation and conjugation steps. - Perform buffer exchange to an amine-free buffer. - Use freshly prepared EDC and NHS solutions. |

| Protein Precipitation | - Dye-to-protein ratio is too high. - High concentration of organic solvent (DMSO/DMF). | - Optimize the dye-to-protein ratio by testing lower ratios. - Ensure the volume of the organic solvent is less than 10% of the total reaction volume. |

| High Background Signal | - Incomplete removal of unconjugated dye. | - Repeat the purification step or use a longer size exclusion column. |

| No or Weak Signal | - Insufficient labeling. - Photobleaching of the dye. | - Increase the dye-to-protein molar ratio or reaction time. - Protect the conjugate from light during all steps of the procedure and storage. |

References

Application Notes and Protocols for Cy7.5-COOH in Live-Cell Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cy7.5-COOH is a near-infrared (NIR) fluorescent dye belonging to the cyanine family, designed for a wide range of applications in fluorescence microscopy and in vivo imaging.[1][2] Its fluorescence emission in the NIR window (750-900 nm) provides significant advantages for live-cell imaging, including deeper tissue penetration and minimal autofluorescence from biological samples, which results in a higher signal-to-noise ratio.[3][4] this compound is characterized by its high water solubility, a crucial feature for biological applications as it minimizes the need for organic co-solvents that can be detrimental to protein structure and function.[3] The carboxylic acid group on the Cy7.5 molecule allows for its covalent conjugation to primary amines on target biomolecules, such as antibodies or peptides, after activation to a reactive ester (e.g., N-hydroxysuccinimidyl ester). Due to its high hydrophilicity and negative charge, this compound is largely membrane-impermeant, making it an excellent candidate for labeling cell surface proteins and other extracellular targets in live-cell imaging studies.

Data Presentation

Photophysical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Excitation Maximum (λex) | ~781-788 nm | |

| Emission Maximum (λem) | ~808 nm | |

| Molar Extinction Coefficient (ε) | >200,000 M⁻¹cm⁻¹ | |

| Stokes Shift | ~20 nm | |

| Quantum Yield (Φ) | ~0.10 | |

| Molecular Formula | C47H52N2O10S2 (for a related diacid form) | |

| Molecular Weight | 869.06 g/mol (for a related diacid form) | |

| Water Solubility | Excellent | |

| Recommended Storage | -20°C in the dark, desiccated |

Cytotoxicity and Photostability

| Parameter | Observation | Notes | Reference |

| Cytotoxicity | Cell viability is dependent on dye concentration, cell type, and incubation time. | It is highly recommended to perform a dose-response cytotoxicity assay (e.g., MTT assay) to determine the optimal, non-toxic concentration for the specific cell line and experimental conditions. | |

| Photostability | Cy7 dyes are robust NIR fluorophores but are susceptible to photobleaching with prolonged exposure to high-intensity excitation light. | To minimize photobleaching, use the lowest possible laser power and exposure time during image acquisition. The use of antifade reagents compatible with live-cell imaging can also help mitigate this effect. |

Experimental Protocols

Protocol 1: Activation of this compound to Cy7.5-NHS Ester

This protocol describes the activation of the carboxylic acid group of this compound to an amine-reactive N-hydroxysuccinimidyl (NHS) ester for subsequent conjugation to biomolecules.

Materials:

-

This compound

-

N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Argon or Nitrogen gas (optional)

Procedure:

-

Dissolve this compound in anhydrous DMF or DMSO to a final concentration of 10 mg/mL.

-

Add 1.2 equivalents of NHS and 1.2 equivalents of DCC (or EDC) to the this compound solution.

-

Stir the reaction mixture under an inert atmosphere (argon or nitrogen) at room temperature for 1-2 hours, protected from light.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, the activated Cy7.5-NHS ester is ready for immediate use in labeling reactions. It is recommended to use the activated dye without delay.

Protocol 2: Labeling of Cell Surface Proteins on Live Cells

This protocol outlines the procedure for labeling primary amines on cell surface proteins of live cells using the activated Cy7.5-NHS ester.

Materials:

-

Activated Cy7.5-NHS ester (from Protocol 1)

-

Live cells in suspension or adherent in a culture dish

-

Phosphate-buffered saline (PBS), pH 7.4, ice-cold

-

Cell culture medium, pre-warmed

-

Fluorescence microscope with appropriate NIR filter sets

Procedure:

-

Wash the cells twice with ice-cold PBS to remove any residual media.

-

Resuspend or cover the cells with a labeling buffer (e.g., PBS, pH 7.4).

-

Add the activated Cy7.5-NHS ester to the cell suspension or culture dish at a final concentration of 1-10 µg/mL. The optimal concentration should be determined experimentally.

-

Incubate the cells on ice or at 4°C for 30-60 minutes in the dark to prevent internalization of the dye.

-

Wash the cells three times with ice-cold PBS to remove any unbound dye.

-

Resuspend or cover the cells with fresh, pre-warmed cell culture medium.

-

The cells are now ready for imaging using a fluorescence microscope equipped with a NIR laser/light source and a suitable emission filter.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol provides a method to determine the cytotoxic effect of this compound on a specific cell line.

Materials:

-

Cells of interest

-

96-well plates

-

Cell culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Prepare a serial dilution of this compound in cell culture medium.

-

Remove the old medium from the wells and add the different concentrations of the dye. Include a control group with medium only.

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).

-

After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Add DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate cell viability as a percentage of the control group.

Visualizations

Caption: Workflow for live-cell surface protein labeling with Cy7.5-NHS ester.

Caption: Activation of this compound and conjugation to a biomolecule.

Caption: Example of tracking a signaling pathway with a Cy7.5-labeled ligand.

References

Applications of Cy7.5 in Flow Cytometry: A Detailed Guide for Researchers

Introduction

Cyanine 7.5 (Cy7.5) is a near-infrared (NIR) fluorescent dye that has emerged as a valuable tool in flow cytometry. Its unique spectral properties offer significant advantages for multicolor analysis, particularly in the detection of low-abundance antigens and in complex experimental designs. This document provides detailed application notes and protocols for the use of Cy7.5-conjugated antibodies in flow cytometry, aimed at researchers, scientists, and professionals in drug development.

Cy7.5's key advantage lies in its emission in the near-infrared spectrum, a region where cellular autofluorescence is minimal. This intrinsic property leads to a superior signal-to-noise ratio, enhancing the sensitivity of detection for target molecules.[1] Its distinct spectral profile also makes it an excellent candidate for inclusion in large multicolor panels, minimizing the need for extensive compensation with fluorochromes emitting in the violet, blue, and green-yellow ranges.[2]

Key Advantages of Cy7.5 in Flow Cytometry

-

Reduced Autofluorescence: Cellular components exhibit significantly lower intrinsic fluorescence in the NIR spectrum, resulting in cleaner signals and higher sensitivity.

-

Enhanced Multiplexing: The long-wavelength emission of Cy7.5 allows for its seamless integration into complex multicolor panels with reduced spectral overlap.[2]

-

High Photostability: Cy7.5 demonstrates robust resistance to photobleaching, ensuring consistent signal intensity during prolonged exposure to laser excitation.[1]

Quantitative Data Summary

The successful application of Cy7.5 in flow cytometry relies on understanding its spectral characteristics and optimizing experimental parameters. The following tables provide a summary of key quantitative data for Cy7.5 and recommended starting points for staining protocols.

Table 1: Spectral Properties of Cy7.5

| Property | Value | Source(s) |

| Excitation Maximum (λex) | ~788 nm | [1] |

| Emission Maximum (λem) | ~808 nm | |

| Stokes Shift | ~20 nm | |

| Recommended Laser | Red (e.g., 633/640 nm) or NIR | |

| Recommended Filter | Long-pass filter >780 nm |

Table 2: General Parameters for Flow Cytometry Staining Protocols

| Parameter | Recommended Range/Value | Notes | Source(s) |

| Cell Concentration | 1 x 10⁶ to 1 x 10⁷ cells/mL | Adjust based on cell type and experimental needs. | |

| Antibody Concentration | Titrate for optimal signal-to-noise (typically 0.1-10 µg/mL) | Titration is critical for each new antibody lot and cell type. | |

| Incubation Temperature | 2-8°C | Reduces non-specific binding and internalization of surface antigens. | |

| Incubation Time | 20-30 minutes (Surface); 30-60 minutes (Intracellular) | Protect from light during incubation. | |

| Washing Steps | 2-3 washes with 1-2 mL of staining buffer | Centrifuge at 300-400 x g for 5 minutes. | |

| Final Resuspension Volume | 300-500 µL | Adjust based on the flow cytometer's requirements. |

Experimental Protocols

Protocol 1: Antibody Conjugation with Cy7.5 NHS Ester

This protocol describes the covalent labeling of an antibody with an amine-reactive Cy7.5 NHS ester.

Materials:

-

Purified antibody (in amine-free buffer, e.g., PBS)

-

Cy7.5 NHS Ester

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Conjugation Buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-7.5)

-

Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Size-exclusion chromatography column (e.g., Sephadex G-25)

Procedure:

-

Prepare the Antibody: Ensure the antibody is at a concentration of 1-2 mg/mL in an amine-free buffer.

-

Prepare the Dye: Dissolve the Cy7.5 NHS ester in DMSO to a concentration of 10 mg/mL immediately before use.

-

Conjugation Reaction:

-

Add the Cy7.5 solution to the antibody solution at a molar ratio of approximately 10:1 to 20:1 (dye:antibody).

-

Incubate for 1-2 hours at room temperature, protected from light, with gentle mixing.

-

-

Stop the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction. Incubate for 30 minutes.

-

Purification: Separate the conjugated antibody from the unconjugated dye using a size-exclusion chromatography column.

-

Characterization: Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~788 nm (for Cy7.5).

Protocol 2: Cell Surface Staining with Cy7.5-Conjugated Antibodies

This protocol outlines the steps for staining cell surface antigens for flow cytometry analysis.

Materials:

-

Cell suspension (e.g., PBMCs, cultured cells)

-

Cy7.5-conjugated primary antibody

-

Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA and 0.1% Sodium Azide)

-

Fc Blocking Reagent (optional, but recommended)

-

Viability Dye (optional, but recommended)

Procedure:

-

Cell Preparation:

-

Adjust the cell suspension to a concentration of 1 x 10⁷ cells/mL in cold Flow Cytometry Staining Buffer.

-

Aliquot 100 µL of the cell suspension (1 x 10⁶ cells) into flow cytometry tubes.

-

-

Fc Receptor Blocking (Optional):

-

Add Fc blocking reagent according to the manufacturer's instructions.

-

Incubate for 10-15 minutes at 2-8°C. Do not wash.

-

-

Antibody Staining:

-

Add the predetermined optimal concentration of the Cy7.5-conjugated antibody.

-

Incubate for 20-30 minutes at 2-8°C, protected from light.

-

-

Washing:

-

Add 2 mL of cold Flow Cytometry Staining Buffer to each tube.

-

Centrifuge at 300-400 x g for 5 minutes.

-

Decant the supernatant and repeat the wash step.

-

-

Final Resuspension:

-

Resuspend the cell pellet in 300-500 µL of Flow Cytometry Staining Buffer.

-

Keep samples on ice and protected from light until analysis.

-

-

Data Acquisition: Analyze the samples on a flow cytometer equipped with a red or NIR laser and the appropriate emission filter for Cy7.5.

Protocol 3: Intracellular Staining with Cy7.5-Conjugated Antibodies

This protocol is for staining intracellular antigens and should be performed after cell surface staining if required.

Materials:

-

Surface-stained cells (from Protocol 2)

-

Fixation Buffer (e.g., 2-4% paraformaldehyde)

-

Permeabilization Buffer (e.g., 0.1-0.5% Saponin or Triton X-100 in PBS)

-

Cy7.5-conjugated antibody for the intracellular target

Procedure:

-

Fixation:

-

After the final wash of the surface staining, resuspend the cells in 100 µL of Fixation Buffer.

-

Incubate for 15-20 minutes at room temperature.

-

-

Washing: Wash the cells twice with Flow Cytometry Staining Buffer.

-

Permeabilization:

-

Resuspend the fixed cells in 100 µL of Permeabilization Buffer.

-

Incubate for 10-15 minutes at room temperature.

-

-

Intracellular Antibody Staining:

-